molecular formula C13H24O2 B14365115 2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol CAS No. 90292-59-4

2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol

Cat. No.: B14365115
CAS No.: 90292-59-4
M. Wt: 212.33 g/mol
InChI Key: XIYYLFVNXGAYER-UHFFFAOYSA-N
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Description

2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[44]nonan-6-ol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of functional groups: Methyl and isopropyl groups are introduced through alkylation reactions.

    Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonane: Lacks the hydroxyl group present in 2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol.

    2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These properties make it valuable for various applications in research and industry.

Properties

CAS No.

90292-59-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol

InChI

InChI=1S/C13H24O2/c1-9(2)11-6-7-12(4,14)13(11)8-5-10(3)15-13/h9-11,14H,5-8H2,1-4H3

InChI Key

XIYYLFVNXGAYER-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(O1)C(CCC2(C)O)C(C)C

Origin of Product

United States

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